硫代吗啉-4-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiomorpholine-4-sulfonyl fluoride is a compound that falls within the broader category of sulfonyl fluorides, which are recognized for their utility in various synthetic applications. Sulfonyl fluorides have gained prominence due to their role in sulfur(VI) fluoride exchange-based "click chemistry" . These compounds are known to inhibit enzymes such as esterases, and specific sulfonyl fluoride analogs have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides .

Synthesis Analysis

The synthesis of sulfonyl fluorides can be achieved through an electrochemical oxidative coupling of thiols and potassium fluoride. This method is mild and environmentally benign, requiring no additional oxidants or catalysts. It has a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides . Another approach involves the activation of elemental sulfur by fluoride anions to perform sulfurization of thioketones, leading to the formation of sulfur-rich heterocycles . Additionally, heteroaromatic thiols can be oxidized to sulfonyl chlorides using aqueous sodium hypochlorite, which can then be converted to sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of thiomorpholine-4-sulfonyl fluoride is not explicitly detailed in the provided papers. However, sulfonyl fluorides generally consist of a sulfonyl group bonded to a fluoride atom. The molecular docking studies of related sulfonamide compounds suggest that these molecules can exhibit good binding affinities and form hydrogen bonds with amino acids at the active sites of enzymes .

Chemical Reactions Analysis

Sulfonyl fluorides are reactive motifs that can participate in sulfur(VI) fluoride exchange reactions. They are also known to act as inhibitors for certain enzymes by covalently modifying them, as seen in the case of FAAH inhibition by sulfonyl fluoride analogs . The reactivity of sulfonyl fluorides with thioketones in the presence of fluoride anions leads to the formation of various sulfur-rich heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-4-sulfonyl fluoride are not directly discussed in the provided papers. However, sulfonyl fluorides are generally stable enough to be purified and stored, which makes them useful for parallel chemistry efforts . Their stability and reactivity make them valuable in synthetic chemistry, particularly in the development of enzyme inhibitors and the construction of heterocyclic compounds .

科学研究应用

合成和化学性质:

- 磺酰氟,包括硫代吗啉-4-磺酰氟衍生物,在合成化学中很有价值。它们已被用于基于六氟化硫交换的“点击化学”中。一项研究展示了一种电化学方法,使用硫醇或二硫化物与氟化钾制备磺酰氟,突出了广泛的底物范围和环境友好的条件 (Laudadio 等人,2019).

荧光探针和检测:

- 硫代吗啉单元的一个具体应用包括它们在用于检测次氯酸 (HOCl) 的荧光探针中的使用。一项研究报道了合成一种含有硫代吗啉单元的探针用于基于荧光的检测,突出了它的选择性和化学计量反应,这对于开发新型荧光探针很有用 (Świerczyńska 等人,2021).

抗菌活性:

- 硫代吗啉衍生物已被研究其抗菌活性。一项研究重点是通过亲核取代反应合成硫代吗啉衍生物并测试它们的抗菌性能,表明它们在开发新的生物活性分子中的潜力 (Kardile & Kalyane,2010).

药物化学和药物开发:

- 在药物化学中,硫代吗啉及其衍生物作为构建模块发挥着重要作用。它们已被用于创建具有有趣生物学特征的分子,包括桥连的双环硫代吗啉,它们显示出作为该领域新型构建模块的潜力 (Walker & Rogier,2013).

安全和危害

未来方向

The sulfur fluoride exchange (SuFEx) processes, which involve sulfonyl fluorides like Thiomorpholine-4-sulfonyl fluoride, have revolutionized multiple research fields . The unique reactivity profile of sulfonyl fluorides has led to their diverse applications and has provided opportunities for synthetic chemists . Future research will likely continue to explore the potential of these intriguing functional groups .

作用机制

Target of Action

Thiomorpholine-4-sulfonyl fluoride is a complex compound with a variety of potential targets. One such target is the Phenylethanolamine N-methyltransferase in humans . This enzyme plays a crucial role in the biosynthesis of neurotransmitters and neuromodulators.

Mode of Action

It is known that sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They possess a balance of reactivity and stability that is attractive for these applications, particularly their resistance to hydrolysis under physiological conditions .

Biochemical Pathways

It is known that sulfonyl fluorides can participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It is known that sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They possess a balance of reactivity and stability that is attractive for these applications, particularly their resistance to hydro

属性

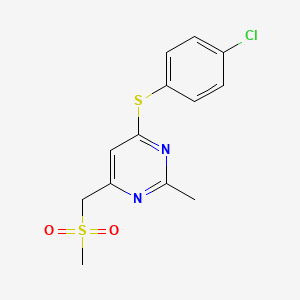

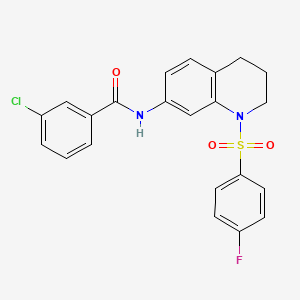

IUPAC Name |

thiomorpholine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSDFXWQOQQZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-4-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)